BenchChemオンラインストアへようこそ!

Tafamidis Meglumine

TTR stabilization kinetic stabilizer subunit exchange

Tafamidis meglumine (CAS 951395-08-7) is the clinically validated meglumine salt of tafamidis, specifically developed to overcome the poor aqueous solubility (BCS Class IV) of the free acid. It acts as a selective TTR kinetic stabilizer, approved for ATTR-CM. Critically, it is not interchangeable on a per‑mg basis with tafamidis free acid due to different molecular weights (503.33 vs 308.12 g/mol); the approved dose is 80 mg (four 20‑mg capsules) once daily. This reference‑grade compound provides a validated standard for analytical method development and formulation studies, with robust TTR stabilization across wild‑type and mutant genotypes (EC50 2.7–3.2 μM). The low‑hygroscopicity Crystalline Form E ensures superior solid‑state stability during processing and storage.

Molecular Formula C21H24Cl2N2O8
Molecular Weight 503.3 g/mol
CAS No. 951395-08-7
Cat. No. B1681875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafamidis Meglumine
CAS951395-08-7
SynonymsTafamidis meglumine;  Fx 1006A;  Fx-1006A;  Fx1006A;  PF-06291826;  PF 06291826;  PF06291826; 
Molecular FormulaC21H24Cl2N2O8
Molecular Weight503.3 g/mol
Structural Identifiers
SMILESCNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
InChIKeyDQJDBUPLRMRBAB-WZTVWXICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tafamidis Meglumine (CAS 951395-08-7): Approved Transthyretin Stabilizer for ATTR-CM & ATTRv-PN Procurement


Tafamidis meglumine (CAS 951395-08-7) is the meglumine salt of tafamidis, a rationally designed, non-NSAID benzoxazole derivative that acts as a selective kinetic stabilizer of the transthyretin (TTR) tetramer [1]. It is the active pharmaceutical ingredient in VYNDAQEL® (Pfizer), initially approved in the EU in 2011 for transthyretin familial amyloid polyneuropathy (TTR-FAP) and subsequently approved by the FDA in 2019 for the treatment of the cardiomyopathy of wild-type or hereditary transthyretin-mediated amyloidosis (ATTR-CM) in adults to reduce cardiovascular mortality and cardiovascular-related hospitalization [2][3]. Tafamidis meglumine binds with high affinity and negative cooperativity to the two thyroxine-binding sites on the TTR tetramer, kinetically stabilizing the native structure and slowing the rate-limiting dissociation into aggregation-prone monomers, thereby inhibiting amyloidogenesis [1].

Tafamidis Meglumine vs. Free Acid: Why Substitution on a Per-Milligram Basis Is Contraindicated for ATTR-CM Therapy


Despite both being oral formulations of the same active moiety, tafamidis meglumine (VYNDAQEL) and tafamidis free acid (VYNDAMAX) are explicitly not interchangeable on a per-milligram basis, as stated in their FDA-approved labeling [1][2]. This prohibition stems from fundamental differences in molecular weight and salt form: tafamidis meglumine has a molecular weight of 503.33 g/mol due to the meglumine counterion, whereas tafamidis free acid has a molecular weight of 308.12 g/mol . Consequently, the clinically established and approved doses are 80 mg of tafamidis meglumine (administered as four 20-mg capsules) once daily versus 61 mg of tafamidis free acid (one capsule) once daily [1]. A formal bioequivalence study confirmed that while these two dose regimens produce comparable systemic exposure (AUC ratio 102%, 90% CI: 98-107; Cmax ratio 94%, 90% CI: 89-99), they are not equivalent on a per-milligram basis [3]. Furthermore, tafamidis meglumine and tafamidis free acid utilize different manufacturing processes and excipient profiles; the meglumine salt form was specifically developed to overcome the poor aqueous solubility (BCS Class IV) of the free acid and to enable a soft gelatin capsule formulation that avoids the gelation issues observed with hard gelatin capsule prototypes [4]. For procurement purposes, this means that the two forms cannot be substituted without dose adjustment and should be treated as distinct pharmaceutical entities.

Tafamidis Meglumine: Quantified Differentiation from TTR Stabilizer Comparators for Informed Procurement


Tafamidis Meglumine vs. Diflunisal: Superior Potency in TTR Kinetic Stabilization in Human Plasma

In a blinded, quadruplicate subunit exchange assay using pooled wild-type TTR human plasma, tafamidis meglumine demonstrated substantially superior potency as a kinetic stabilizer compared to diflunisal [1]. The concentration required to limit TTR dissociation to 10% of its normal rate was 12.0 μM for tafamidis versus 188 μM for diflunisal, representing a 15.7-fold difference in potency [1]. This difference is clinically relevant, as the estimated mean clinical steady-state Cmax for tafamidis (80 mg QD) is approximately 20 μM, whereas for diflunisal (250 mg BID) it is approximately 200 μM [2].

TTR stabilization kinetic stabilizer subunit exchange ATTR-CM

Crystalline Form E of Tafamidis Meglumine: Superior Stability and Reduced Hygroscopicity vs. Prior Crystalline Forms

The crystalline form of an active pharmaceutical ingredient is critical for manufacturing consistency, storage, and formulation performance. Prior crystalline forms of tafamidis meglumine presented significant challenges: amorphous Form A spontaneously converts to liquid crystalline Form B upon storage, and Form B is highly deliquescent, exhibiting a weight gain of up to 25% when stored at 90% relative humidity, rendering it unsuitable for drug development [1]. The previously used crystalline Form M, while scalable, still exhibits high hygroscopicity that imposes high storage costs [1]. In contrast, the novel crystalline Form E, disclosed in US Patent US20190119226A1, provides a demonstrable improvement, with the patent explicitly stating it has "low hygroscopicity" and a "simple preparation process," making it a "better choice for the development of Tafamidis meglumine drug product" [1].

polymorph hygroscopicity stability drug substance manufacturing

Tafamidis Meglumine Binding Affinity to TTR: High-Affinity Site Kd = 3 nM Confirms Potent Stabilization

Tafamidis binds to the two thyroxine (T4) binding sites on the TTR tetramer with negative cooperativity. Isothermal titration calorimetry (ITC) studies have quantified this binding with Kd values of 3 nM for the high-affinity site and 278 nM for the low-affinity site . This sub-nanomolar binding to the first site underpins its potent kinetic stabilization effect at clinically achievable plasma concentrations. While other stabilizers like diflunisal or tolcapone also bind TTR, their reported binding affinities and kinetics differ, and tafamidis was the first agent specifically designed and optimized for this target [1].

binding affinity isothermal titration calorimetry TTR tetramer mechanism of action

Clinical TTR Stabilization in Non-Val30Met ATTRv Patients: 94.7% Response Rate at Week 6 with Tafamidis Meglumine

In a Phase II, open-label, single-arm study evaluating tafamidis meglumine 20 mg QD in 21 patients with non-Val30Met ATTRv amyloidosis (8 different mutations), the primary outcome of TTR stabilization at Week 6 was achieved in 94.7% (18/19) of evaluable patients [1]. TTR stabilization was maintained in 100% of patients with non-missing data at Months 6 (n=18) and 12 (n=17) [1]. This demonstrates that tafamidis meglumine effectively stabilizes TTR across multiple destabilizing mutations beyond the classic Val30Met variant, confirming its broad utility.

ATTRv non-Val30Met TTR stabilization pharmacodynamics clinical trial

Tafamidis Meglumine (CAS 951395-08-7): Targeted Application Scenarios for Research and Pharmaceutical Development


Research on Wild-Type and Mutant TTR Stabilization Across Multiple Genotypes

Tafamidis meglumine demonstrates comparable potency (EC50 = 2.7-3.2 μM) in stabilizing wild-type TTR and clinically relevant mutant homotetramers (V30M, V122I) . Furthermore, a Phase II study confirmed robust TTR stabilization (94.7% at Week 6) in patients with eight different non-Val30Met mutations [1]. This makes tafamidis meglumine an ideal tool compound for in vitro and in vivo studies of TTR amyloidogenesis across a broad spectrum of ATTRv genotypes.

Development of Stable Oral Formulations with Improved Manufacturability

The meglumine salt form (CAS 951395-08-7) was specifically developed to overcome the poor aqueous solubility (BCS Class IV) of tafamidis free acid and to enable a stable soft gelatin capsule formulation that avoids the gelation issues seen with hard gelatin capsules [2]. For formulation scientists, tafamidis meglumine offers a validated path to a clinically approved, bioavailable oral product. Additionally, the availability of the low-hygroscopicity Crystalline Form E provides a superior starting material for drug product development, mitigating risks associated with deliquescence and ensuring better solid-state stability during processing and storage [3].

Preclinical Studies Requiring a Reference TTR Kinetic Stabilizer with Established Clinical Bioequivalence

In comparative studies of novel TTR stabilizers, tafamidis meglumine serves as an essential reference compound. Its pharmacokinetic and pharmacodynamic profile is well-characterized, and it has established bioequivalence (at the 80 mg meglumine vs. 61 mg free acid doses) to the commercial free acid form, allowing for flexible study design [4]. Blinded potency comparisons in human plasma have established its relative rank among other stabilizers (e.g., 12.0 μM for 10% TTR dissociation vs. 188 μM for diflunisal), providing a benchmark for assessing new chemical entities [5].

Reference Standard for Quality Control and Analytical Method Development

Due to its regulatory approval and commercial availability as a pharmaceutical ingredient (VYNDAQEL), tafamidis meglumine is a suitable reference standard for developing and validating analytical methods (e.g., HPLC, dissolution testing) for both the drug substance and drug product. Its well-defined crystalline forms, including Form E with characteristic PXRD peaks at 12.2, 23.0, and 25.5 (2θ ± 0.2), provide a clear signature for identity and purity testing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafamidis Meglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.